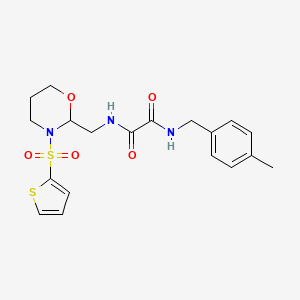

N1-(4-methylbenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N1-(4-methylbenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide" is a complex molecule that appears to be related to the field of organic chemistry, specifically involving oxalamides and oxazinan rings. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and related synthetic methods that could be relevant for understanding the synthesis, structure, and properties of such a molecule.

Synthesis Analysis

The synthesis of oxalamides can be achieved through various synthetic routes. One such method is described in the first paper, which outlines a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This process involves the Meinwald rearrangement and a new rearrangement sequence, which is operationally simple and high yielding, providing a useful formula for anthranilic acid derivatives and oxalamides .

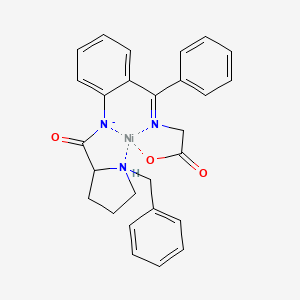

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic techniques such as NMR and FT-IR, as well as single crystal X-ray diffraction methods. For instance, the second paper discusses the crystal structure of a thiourea derivative, which is structurally characterized and includes details such as space group, unit cell dimensions, and intermolecular contacts . Similarly, the third paper describes the structure of a compound with oxazino and oxazine rings, detailing the chairlike conformations and intramolecular hydrogen bonding . These studies provide a foundation for understanding the potential molecular structure of "N1-(4-methylbenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide".

Chemical Reactions Analysis

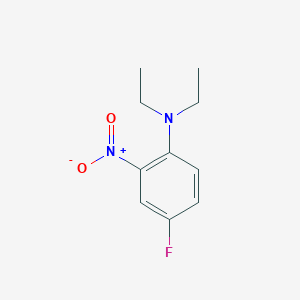

The chemical reactivity of oxalamides and related compounds can be inferred from the synthetic methods and the functional groups present in the molecules. The rearrangement reactions mentioned in the first paper suggest that oxalamides can undergo structural changes under certain conditions, which could be relevant for the target compound . Additionally, the presence of thiophen-2-ylsulfonyl groups in the target compound may imply susceptibility to nucleophilic substitution reactions, as sulfur-containing groups can often act as good leaving groups.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "N1-(4-methylbenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide", they do offer insights into related compounds. For example, the crystal data and intermolecular contacts described in the second paper suggest that similar compounds may exhibit solid-state properties influenced by hydrogen bonding and other non-covalent interactions . The spectroscopic data from the third paper could be indicative of the types of bonds and functional groups that may be present in the target compound, which in turn would affect its physical properties such as solubility and melting point .

Scientific Research Applications

Photochemical Properties for Photodynamic Therapy

A study by Pişkin, Canpolat, and Öztürk (2020) highlights the synthesis and characterization of new compounds with potential applications in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them valuable for cancer treatment through Type II mechanisms in photodynamic therapy. This indicates that derivatives or related compounds of N1-(4-methylbenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide could also have potential applications in this area due to their structural and functional properties (Pişkin, Canpolat, & Öztürk, 2020).

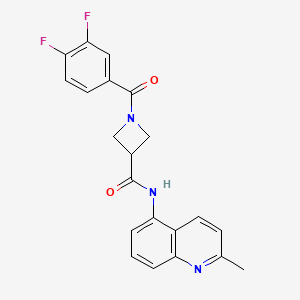

DNA Binding and Anticancer Activity

González-Álvarez et al. (2013) explored the effects of mixed-ligand copper(II)-sulfonamide complexes on DNA binding, cleavage, genotoxicity, and anticancer activity. Their findings suggest that derivatives of N1-(4-methylbenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide could interact with DNA and exhibit anticancer properties, making them subjects for further research in anticancer drug development (González-Álvarez et al., 2013).

Application in Dye Synthesis

Research by Gao Kun-yu (2009) on the synthesis of N-methyl-N-(4'-aminobenzyl)-4-toluelenesulfonamide from methylamine with p-tolylsulfonyl chloride, followed by benzylation, demonstrates the compound's relevance in creating acid dyes with good exhaustion and fastness to wet treatment. This suggests potential applications of related compounds in the textile and dyeing industry, highlighting the versatility of sulfonamide derivatives in material science (Gao Kun-yu, 2009).

Environmental and Biological Detection

A study by Ren et al. (2020) introduced a method for detecting hazardous thiophenols in the environment and living cells, utilizing probes that quickly trigger ESIPT by enhanced SNAr reactions. This demonstrates the potential utility of N1-(4-methylbenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide derivatives in environmental monitoring and biological research, indicating their broad applicability in sensing technologies (Ren et al., 2020).

Mechanism of Action

Target of action

The compound contains a thiophene moiety, which is a common structural motif in many biologically active compounds . Thiophene derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

properties

IUPAC Name |

N'-[(4-methylphenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5S2/c1-14-5-7-15(8-6-14)12-20-18(23)19(24)21-13-16-22(9-3-10-27-16)29(25,26)17-4-2-11-28-17/h2,4-8,11,16H,3,9-10,12-13H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEWFLHWYQHGJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-methylbenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508453.png)

![methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2508459.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2508463.png)

![2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B2508465.png)

![methyl (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate](/img/structure/B2508469.png)

![3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2508471.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2508475.png)